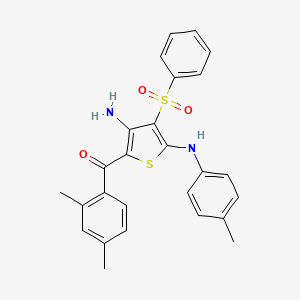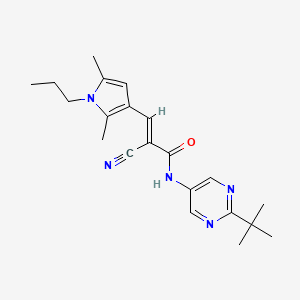
2-(3-Methoxyphenyl)-1-phenylethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-(3-Methoxyphenyl)-1-phenylethan-1-amine” is also known as 3-Methoxyphenethylamine . It is a chemical compound with the molecular formula C9H13NO . It is used in the perfluorooctanesulfonic acid catalyzed Pictet-Spengler reaction and in the synthesis of 1,3-oxazepines via palladium-catalyzed intramolecular coupling .
Synthesis Analysis
The synthesis of this compound involves complex chemical reactions. The spectral binding affinity for 3-methoxyphenethylamine was studied to examine the determinants of P450 2D6 catalysis . It is also used in the perfluorooctanesulfonic acid catalyzed Pictet-Spengler reaction .Molecular Structure Analysis
The molecular structure of “2-(3-Methoxyphenyl)-1-phenylethan-1-amine” can be analyzed using various spectroscopic techniques. Assignments were based on proton chemical shifts and peak patterns, carbon chemical shifts, HSQC (1 bond carbon to proton correlations), HMBC (2-4 bond carbon to proton correlations), and COSY (2-3 bond proton-proton correlations) spectra .Chemical Reactions Analysis
The chemical reactions involving “2-(3-Methoxyphenyl)-1-phenylethan-1-amine” are complex and involve multiple steps. This compound is used in the perfluorooctanesulfonic acid catalyzed Pictet-Spengler reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(3-Methoxyphenyl)-1-phenylethan-1-amine” include a molecular weight of 151.2056 . It is a liquid at room temperature with a density of 1.038 g/mL at 25 °C .Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(3-methoxyphenyl)-1-phenylethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO/c1-17-14-9-5-6-12(10-14)11-15(16)13-7-3-2-4-8-13/h2-10,15H,11,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOYULUHRZSJAEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC(C2=CC=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methoxyphenyl)-1-phenylethan-1-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 3-(1-(2,5-dimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-2-carboxamido)propanoate](/img/structure/B2984379.png)



![(1H-indol-3-yl)(4-((6-methoxybenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2984390.png)
![N-(4-methoxyphenyl)-2-(3-oxo-2-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2984391.png)





![1-[(2-chloropyridin-3-yl)sulfonyl]-N-(4,5-dihydro-1,3-thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2984399.png)

